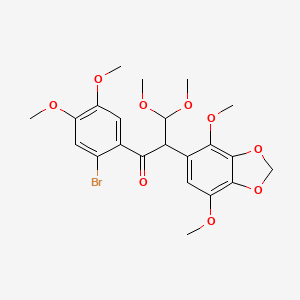![molecular formula C29H22ClFN2O3 B11039563 (1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11039563.png)
(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a pyrroloquinoline core, a chromenyl group, and several substituents such as a chlorophenyl and a fluoro group. Its intricate structure suggests it may have interesting chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one typically involves multi-step organic synthesis. A common synthetic route might include:
Formation of the Pyrroloquinoline Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted aniline and a diketone.
Introduction of the Chromenyl Group: This step might involve a condensation reaction between the pyrroloquinoline intermediate and a chromenone derivative.
Substitution Reactions:
Final Assembly: The final step involves the formation of the imino group through a condensation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.
Condensation: The imino group can participate in further condensation reactions to form new bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Condensation: Acid or base catalysts are typically used to facilitate condensation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biochemical assays.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure suggests it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
(1E)-6-(4-chlorophenyl)-8-fluoro-4,4,6-trimethyl-1-[(2-oxo-2H-chromen-6-yl)imino]-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one: can be compared to other pyrroloquinoline derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific substituents and the combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the chlorophenyl and fluoro groups, along with the chromenyl moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C29H22ClFN2O3 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
9-(4-chlorophenyl)-6-fluoro-9,11,11-trimethyl-3-(2-oxochromen-6-yl)imino-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C29H22ClFN2O3/c1-28(2)15-29(3,17-5-7-18(30)8-6-17)22-14-19(31)13-21-25(27(35)33(28)26(21)22)32-20-9-10-23-16(12-20)4-11-24(34)36-23/h4-14H,15H2,1-3H3 |
InChI Key |
DPQIAXVKXGWRBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C2=CC(=CC3=C2N1C(=O)C3=NC4=CC5=C(C=C4)OC(=O)C=C5)F)(C)C6=CC=C(C=C6)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-ethylphenyl)-6-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B11039480.png)
![1-cyclohexyl-4-(4-fluorophenyl)-3-hydroxy-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B11039489.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethanone](/img/structure/B11039491.png)
![5-(4-Fluorophenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11039495.png)
![7-(3-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11039500.png)
![6-{[4-(2-Furylcarbonyl)piperazino]methyl}-4,4,9-trimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B11039518.png)
![N-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11039525.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11039527.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide](/img/structure/B11039545.png)
![N-benzyl-2-[3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B11039547.png)
![1-{2-[4,7-dichloro-2-(4-fluorophenyl)-1H-indol-3-yl]ethyl}-3-prop-2-en-1-ylthiourea](/img/structure/B11039551.png)
![1-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11039552.png)
